(S)-5-aminopiperidin-2-one hydrochloride

Organic Synthesis Process Chemistry Chiral Building Block

Racemic or incorrect enantiomeric forms of 5-aminopiperidin-2-one introduce confounding stereoisomers, undermining assay reproducibility and cis/trans selectivity in alkylation. This (S)-enantiomer ensures stereochemical integrity for defined SAR. - Enforces exclusive cis-selectivity in alkylation, a diastereomeric outcome unattainable with the (R)-enantiomer or 4-amino regioisomer. - Essential for constructing β-turn peptidomimetics with agonist binding enhancement comparable to native PLG peptide at dopamine D2 receptors. - Supplied as a stable hydrochloride salt with 97% purity, facilitating a high-yielding final deprotection (99%) for scalable process chemistry.

Molecular Formula C5H11ClN2O
Molecular Weight 150.606
CAS No. 672883-95-3
Cat. No. B591980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-aminopiperidin-2-one hydrochloride
CAS672883-95-3
Molecular FormulaC5H11ClN2O
Molecular Weight150.606
Structural Identifiers
SMILESC1CC(=O)NCC1N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyKFJLLOJCPFYWRV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Aminopiperidin-2-one Hydrochloride: Chiral β-Turn Mimetic Building Block


(S)-5-Aminopiperidin-2-one hydrochloride is an enantiopure piperidine derivative that functions as a chiral lactam building block in medicinal chemistry [1]. Characterized by a (5S)-configured stereocenter, a six-membered δ-lactam ring, and a free primary amine, this hydrochloride salt offers enhanced aqueous solubility and bench stability compared to its free base form . The compound is widely recognized as a conformationally restricted scaffold for the construction of β-turn peptidomimetics and has been applied in the synthesis of dopamine D2 receptor-modulating analogues [2].

Why Racemic 5-Aminopiperidin-2-one Cannot Substitute


The biological activity of 5-aminopiperidin-2-one-derived peptidomimetics is critically dependent on the absolute configuration of the stereocenter. While the racemic mixture (CAS 154148-70-6) and the (R)-enantiomer (CAS 1003021-01-9) share the same molecular formula and core scaffold, they exhibit distinct conformational preferences and pharmacological profiles [1]. For instance, lactam-bridged analogues of the dopamine receptor-modulating peptide Pro-Leu-Gly-NH₂ (PLG) derived from the (S)-enantiomer demonstrated a potency comparable to the endogenous ligand, whereas the enantiomeric counterpart showed a different activity profile [1]. Additionally, the (S)-configured lactam directs cis-selective alkylation reactions, a stereochemical outcome not replicated by the (R)-enantiomer or the 4-amino regioisomer, which instead favors trans-selectivity [1]. Substituting with a racemate would introduce an inactive or antagonistic stereoisomer, reducing assay reproducibility and complicating structure-activity relationship (SAR) studies.

Quantitative Evidence for (S)-5-Aminopiperidin-2-one HCl


Final Deprotection Step Efficiency

The final deprotection step to yield (S)-5-aminopiperidin-2-one hydrochloride proceeds with a quantitative yield of 99%, significantly outperforming the reported overall yield for a racemic synthesis route [1][2].

Organic Synthesis Process Chemistry Chiral Building Block

Dopamine D2 Receptor Modulation

Peptidomimetic 15c, synthesized from (S)-5-aminopiperidin-2-one, enhances agonist binding to dopamine D2 receptors with a potency comparable to the native modulating peptide Pro-Leu-Gly-NH₂ (PLG) [1].

Medicinal Chemistry Neuroscience GPCR Modulation

cis-Selective Alkylation

Alkylation of N-protected 5-aminopiperidin-2-one lactams proceeds with exclusive cis-selectivity, a stereochemical outcome that is reversed in the 4-amino regioisomer series, which yields trans-configured products [1].

Stereoselective Synthesis Lactam Chemistry Conformational Analysis

Commercial Purity

The (S)-enantiomer hydrochloride salt is commercially available with a guaranteed purity of 97%, ensuring reliable performance in sensitive assays and scalable reactions .

Procurement Quality Control Chemical Sourcing

Optimal Use Cases for (S)-5-Aminopiperidin-2-one HCl


Dopamine D2 Receptor Peptidomimetics

The (S)-enantiomer is the preferred starting material for constructing β-turn mimetics that target dopamine D2 receptors. As demonstrated by Weber et al., peptidomimetics derived from this scaffold exhibit agonist binding enhancement comparable to the native peptide PLG [1]. This application directly leverages the stereochemical integrity and conformational bias of the (S)-lactam.

Diastereomerically Pure Lactam Libraries

Researchers requiring cis-configured alkylated lactam derivatives should select the (S)-5-aminopiperidin-2-one scaffold, as its alkylation proceeds with exclusive cis-selectivity [1]. This predictable stereochemical outcome is not achievable with the 4-amino regioisomer, which yields trans products, making the 5-amino (S)-enantiomer essential for generating specific diastereomers in medicinal chemistry campaigns.

Scalable Synthesis of Chiral Intermediates

For process chemistry groups scaling up the production of chiral amine building blocks, the (S)-enantiomer offers a demonstrated high-yielding final deprotection step (99%) [1]. This efficiency, combined with the commercial availability of the compound in 97% purity , makes it a cost-effective choice for multi-step syntheses where racemic routes fall short (66.5% overall yield) [2].

β-Turn Conformational Studies

The (S)-5-aminopiperidin-2-one scaffold serves as a conformationally restricted building block for investigating intramolecular hydrogen bonding and reverse-turn structures. The lactam ring enforces specific dihedral angles, and its cis-selective alkylation allows for the systematic study of substituent effects on β-turn stability [1].

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